molecular formula C17H19N3 B8461121 N-(Diphenylmethyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine CAS No. 66342-69-6

N-(Diphenylmethyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No. B8461121
M. Wt: 265.35 g/mol
InChI Key: ABPGVBHNIYTAKF-UHFFFAOYSA-N
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Patent
US04174401

Procedure details

To 7.41 grams (0.10 mole) of N-methylethylenediamine was added 38.43 grams (0.10 mole) of 1-(diphenylmethyl)-2-methyl-2-thiopseudourea hydroiodide in 250 milliliters of o-dichlorobenzene and the resulting mixture allowed to reflux overnight to produce the desired 2-diphenylmethylamino-1-methyl-2-imidazoline product. After completion of the heating, the solvent was removed by decantation and the residue purified by first dissolving in methanol containing activated carbon, replacing the methanol with isopropanol and diluting the isopropanol with acetone-ether to precipitate 16.55 grams (65 percent yield) of 2-diphenylmethylamino-1-methyl-2-imidazoline hydroiodide, m.p. 226°-228° C. After purification by treating with activated charcoal in methanol and recrystallizations from methanol-isopropanol, the product melted at (225°) 227°-229° C.
Quantity
7.41 g
Type
reactant
Reaction Step One
Name
1-(diphenylmethyl)-2-methyl-2-thiopseudourea hydroiodide
Quantity
38.43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4]N.I.[C:7]1([CH:13]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[NH:14][C:15](=[NH:18])SC)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>ClC1C=CC=CC=1Cl>[C:7]1([CH:13]([NH:14][C:15]2[N:2]([CH3:1])[CH2:3][CH2:4][N:18]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.41 g
Type
reactant
Smiles
CNCCN
Name
1-(diphenylmethyl)-2-methyl-2-thiopseudourea hydroiodide
Quantity
38.43 g
Type
reactant
Smiles
I.C1(=CC=CC=C1)C(NC(SC)=N)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)NC=1N(CCN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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